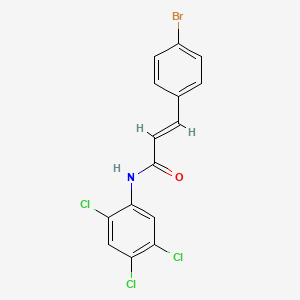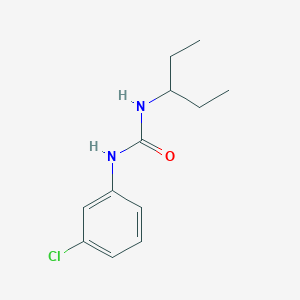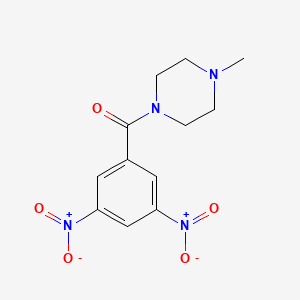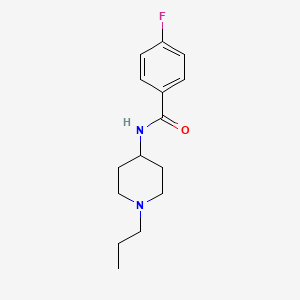
3-(4-bromophenyl)-N-(2,4,5-trichlorophenyl)acrylamide
Overview
Description
3-(4-bromophenyl)-N-(2,4,5-trichlorophenyl)acrylamide, also known as BPTAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPTAA is a member of the acrylamide family, which is known for its diverse range of biological and chemical properties.
Scientific Research Applications
3-(4-bromophenyl)-N-(2,4,5-trichlorophenyl)acrylamide has been widely studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, this compound has been shown to exhibit anticancer and antifungal activities. In materials science, this compound has been used as a monomer to synthesize polymers with unique properties, such as high thermal stability and optical transparency. In environmental science, this compound has been used as a ligand to remove heavy metals from contaminated water.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-N-(2,4,5-trichlorophenyl)acrylamide is not fully understood. However, studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. This compound has also been shown to inhibit the growth of fungi by disrupting their cell membranes.
Biochemical and Physiological Effects
This compound has been shown to have minimal toxicity towards normal cells, making it a promising candidate for cancer therapy. However, more studies are needed to determine the long-term effects of this compound on human health. This compound has also been shown to exhibit low solubility in water, which may limit its applications in certain fields.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-(4-bromophenyl)-N-(2,4,5-trichlorophenyl)acrylamide in lab experiments is its ease of synthesis. This compound can be synthesized using readily available reagents and solvents. However, one of the limitations of using this compound is its low solubility in water, which may make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of 3-(4-bromophenyl)-N-(2,4,5-trichlorophenyl)acrylamide. One potential direction is to further investigate its anticancer and antifungal activities and determine its mechanism of action. Another direction is to explore its potential applications in materials science, such as in the synthesis of polymers with unique properties. Additionally, more studies are needed to determine the long-term effects of this compound on human health and the environment.
properties
IUPAC Name |
(E)-3-(4-bromophenyl)-N-(2,4,5-trichlorophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrCl3NO/c16-10-4-1-9(2-5-10)3-6-15(21)20-14-8-12(18)11(17)7-13(14)19/h1-8H,(H,20,21)/b6-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHEWFIGGQXUGII-ZZXKWVIFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NC2=CC(=C(C=C2Cl)Cl)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NC2=CC(=C(C=C2Cl)Cl)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrCl3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(2-chlorobenzoyl)-N-[4-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B4779189.png)
![methyl 3-[2-(1-azepanyl)-2-oxoethyl]-7-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4779192.png)

![2-ethyl 4-isopropyl 5-{[(4,5-dimethyl-2-thienyl)carbonyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4779204.png)
![N-allyl-2-{[3-cyano-6-(difluoromethyl)-4-(1,3-dimethyl-1H-pyrazol-4-yl)-2-pyridinyl]thio}acetamide](/img/structure/B4779216.png)
![2-[2-(3,5-dimethylphenoxy)propanoyl]-N-ethylhydrazinecarbothioamide](/img/structure/B4779228.png)

![2-(4-fluorophenyl)-N-{4-[(4-morpholinylacetyl)amino]phenyl}acetamide](/img/structure/B4779248.png)
![methyl 3-bromo-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4779267.png)
![3-({[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4779276.png)

![4-{[2-(4-fluorophenyl)-1-pyrrolidinyl]methyl}-5-methyl-2-(3-methyl-2-thienyl)-1,3-oxazole](/img/structure/B4779282.png)
